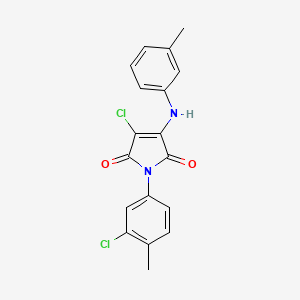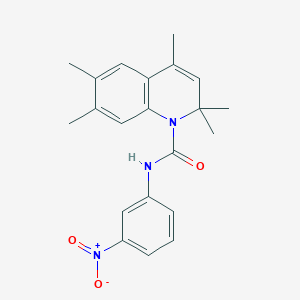![molecular formula C19H15BrN2O4 B3712423 N-[3-(5-BROMO-2-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B3712423.png)
N-[3-(5-BROMO-2-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE
Overview
Description
N-[3-(5-BROMO-2-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a phenyl group, which is further substituted with a bromine atom and a methoxybenzamido group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-BROMO-2-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Amidation: The formation of an amide bond between the methoxybenzamido group and the phenyl ring.
Furan Ring Formation: The construction of the furan ring through cyclization reactions.
The reaction conditions for each step may vary, but typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent product quality. Key considerations in industrial production include the selection of cost-effective starting materials, optimization of reaction conditions, and implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-BROMO-2-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or amines.
Substitution: The replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).
The reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines
Scientific Research Applications
N-[3-(5-BROMO-2-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is of interest for its potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities. Researchers are investigating its ability to interact with specific biological targets and pathways.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.
Industrial Applications: this compound is explored for its potential use in the synthesis of advanced materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of N-[3-(5-BROMO-2-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
N-[3-(5-BROMO-2-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Furan Derivatives: Compounds containing the furan ring, which exhibit a wide range of biological and chemical properties.
Benzamido Derivatives: Compounds containing the benzamido group, known for their therapeutic potential and chemical reactivity.
Bromo-substituted Compounds: Compounds with bromine atoms, which often exhibit unique reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[3-[(5-bromo-2-methoxybenzoyl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-25-16-8-7-12(20)10-15(16)18(23)21-13-4-2-5-14(11-13)22-19(24)17-6-3-9-26-17/h2-11H,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFFLMZLMGWCTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-DIMETHYL-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B3712344.png)
![2-[3-carboxy-4-(4-morpholinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B3712352.png)

![2-chloro-N-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3712357.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B3712369.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-3-methyl-4-nitrobenzamide](/img/structure/B3712377.png)
![N-(2-bromophenyl)-3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3712379.png)
![2-chloro-N-[3-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)phenyl]benzamide](/img/structure/B3712394.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B3712401.png)
![3-(5-{[(5E)-1-(4-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-2-methylbenzoic acid](/img/structure/B3712402.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B3712431.png)
![N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide](/img/structure/B3712438.png)
![N-[[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B3712444.png)
